N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide
Description
This compound features a benzo[b][1,4]oxazepine core substituted with an allyl group at position 5, two methyl groups at position 3, and a ketone at position 4. The acetamide side chain is functionalized with a 2,4-dichlorophenoxy group, which is known for enhancing lipophilicity and receptor-binding affinity in pharmaceuticals . Its synthesis likely involves multi-step procedures, including cyclization and nucleophilic substitution, similar to methods described for structurally related compounds (see ).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O4/c1-4-9-26-17-7-6-15(11-19(17)30-13-22(2,3)21(26)28)25-20(27)12-29-18-8-5-14(23)10-16(18)24/h4-8,10-11H,1,9,12-13H2,2-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCAWBNLACWXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core with an allyl group and a dichlorophenoxyacetamide moiety. Its molecular formula is , and it possesses a molecular weight of approximately 407.31 g/mol.
Antitumor Activity
Research indicates that derivatives of oxazepin compounds often exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on tumor growth and metastasis are currently under investigation.
Anti-inflammatory Properties
Compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. For instance, studies have demonstrated that these compounds can reduce levels of TNF-alpha and IL-6 in vitro.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : The compound could modulate signaling pathways related to cell survival and proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that similar compounds can scavenge ROS, thereby reducing oxidative stress in cells.
Case Studies
-
In Vitro Studies : A study conducted on cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM.
Cell Line IC50 (µM) Mechanism of Action HeLa 15 Induction of apoptosis MCF7 12 Cell cycle arrest A549 18 Inhibition of angiogenesis - In Vivo Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells.
Comparison with Similar Compounds
Structural Analogues
A. 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamides ()
- Core Structure: These compounds replace the benzo[b][1,4]oxazepine with a thiazolidinedione ring, a known insulin sensitizer. The acetamide side chain is retained but modified with methoxy and dioxothiazolidine groups.
- Activity : Demonstrated hypoglycemic effects in mice (IC50 values: 0.8–2.1 μM for α-glucosidase inhibition) .
B. N-(2,4-Dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Core Structure: Features a phthalazinone-triazole hybrid instead of the oxazepine core. The dichlorophenyl group is retained but linked via a sulfur atom.
- Activity : Exhibited moderate anti-inflammatory activity (COX-2 inhibition: 35–60% at 10 μM) .
- Key Difference : The sulfur linkage may improve metabolic stability but could reduce bioavailability due to increased polarity.
C. 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic Acid Derivatives ()
- Core Structure: A benzo[b][1,4]oxazinone ring fused with an acetic acid moiety.
- Key Difference: The lack of a dichlorophenoxy group limits its hydrophobic interactions in target binding.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
